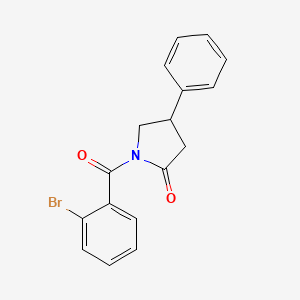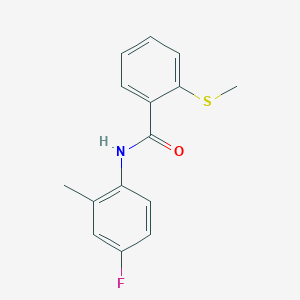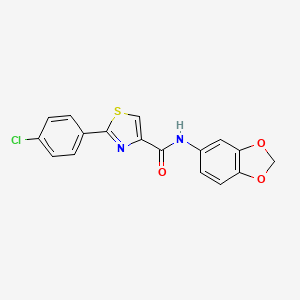
1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one, also known as BBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological research. BBP is a heterocyclic compound that contains a pyrrolidinone ring and a benzoyl group. It has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic properties.
科学研究应用
1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one has been found to exhibit a range of biological activities, making it a promising compound for scientific research. One of the most significant applications of 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one is in the field of cancer research. Studies have shown that 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and liver cancer cells. 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
In addition to its antitumor activity, 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one has also been found to exhibit anti-inflammatory and analgesic properties. Studies have shown that 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one can reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one has also been found to modulate the activity of neurotransmitters, suggesting that it may have potential applications in the treatment of neurological disorders.
作用机制
The mechanism of action of 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one is not fully understood, but it is thought to involve the modulation of multiple signaling pathways. Studies have shown that 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one can inhibit the activity of enzymes involved in tumor growth and inflammation, such as cyclooxygenase-2 and matrix metalloproteinases. 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one has also been found to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one has been found to exhibit a range of biochemical and physiological effects, including the inhibition of tumor growth, reduction of inflammation and pain, and modulation of neurotransmitter activity. 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one has also been found to exhibit antioxidant activity, suggesting that it may have potential applications in the prevention of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one is its relatively simple synthesis method, which makes it easy to obtain in a laboratory setting. 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one has also been found to exhibit potent biological activity at relatively low concentrations, making it a promising compound for further research. However, one of the limitations of 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one. One potential direction is to investigate the mechanisms underlying its antitumor activity and to determine its potential applications in cancer treatment. Another direction is to explore the potential applications of 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one in the treatment of neurological disorders, such as neuropathic pain and epilepsy. Additionally, further research is needed to determine the safety and efficacy of 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one in vivo, as well as its potential for drug development.
合成方法
The synthesis of 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one involves the reaction of 2-bromobenzoyl chloride with 4-phenylpyrrolidin-2-one in the presence of a base. The reaction proceeds through an acylation mechanism, where the benzoyl group is transferred to the pyrrolidinone ring. The resulting product is purified through recrystallization to obtain pure 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one. The synthesis of 1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one is relatively simple and can be performed in a laboratory setting.
属性
IUPAC Name |
1-(2-bromobenzoyl)-4-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-15-9-5-4-8-14(15)17(21)19-11-13(10-16(19)20)12-6-2-1-3-7-12/h1-9,13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZPQGXPWAMSJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C(=O)C2=CC=CC=C2Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromobenzoyl)-4-phenylpyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B7456828.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7456833.png)
![ethyl 4-methyl-6-[[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7456835.png)
![N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7456842.png)




![2-[2-(3-Methyl-4-propan-2-ylphenoxy)ethylsulfanyl]pyrimidine-4,6-diamine](/img/structure/B7456902.png)


